molecular formula C10H12N2O3 B1626076 2-(4-Nitrophenyl)morpholine CAS No. 61192-65-2

2-(4-Nitrophenyl)morpholine

Cat. No.: B1626076
CAS No.: 61192-65-2
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)morpholine (CAS 61192-65-2) is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . It is a solid substance that should be stored sealed in dry conditions at 2-8°C . As a nitrophenyl-substituted morpholine, this compound is of significant interest in organic synthesis and medicinal chemistry research. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its influence on solubility and metabolic stability . Researchers utilize such structures as key intermediates or building blocks in the development of new active molecules. For instance, morpholine-based compounds are actively investigated for their potential as inhibitors of enzymes like carbonic anhydrase, a target for conditions such as glaucoma . This product is intended for research and further manufacturing purposes only and is not meant for diagnostic or therapeutic human use. Please consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUCKOYGKLBSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501010
Record name 2-(4-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61192-65-2
Record name 2-(4-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of (S)-2-(4-Nitrophenyl)morpholine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its ability to enhance the physicochemical properties of bioactive molecules, such as aqueous solubility and metabolic stability.[1] When chirality is introduced into the morpholine ring, particularly at the C-2 position, it unlocks a three-dimensional chemical space that is critical for precise molecular recognition and potent pharmacological activity. This guide provides an in-depth technical overview of the chiral building block, (S)-2-(4-Nitrophenyl)morpholine, a versatile intermediate poised for application in the synthesis of complex, high-value chiral molecules. While direct literature on this specific enantiomer is sparse, this document will leverage established principles of asymmetric synthesis and the known properties of analogous structures to provide a comprehensive and predictive guide for researchers, scientists, and drug development professionals.

The presence of the 4-nitrophenyl group at the stereogenic C-2 center offers a unique combination of functionalities. The nitro group serves as a versatile synthetic handle, readily transformable into an amino group, which opens avenues for a diverse array of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of further heterocyclic systems.[2] The inherent chirality of the scaffold provides a foundational element for the development of enantiomerically pure pharmaceuticals, where stereochemistry is paramount for therapeutic efficacy and safety.[3]

This guide will delineate the inferred physicochemical properties of (S)-2-(4-Nitrophenyl)morpholine, propose robust methodologies for its enantioselective synthesis, and explore its potential applications as a strategic building block in asymmetric synthesis and drug discovery.

Physicochemical and Structural Properties

PropertyInferred Value/DescriptionRationale/Supporting Evidence
Molecular Formula C₁₀H₁₂N₂O₃Based on chemical structure
Molecular Weight 208.22 g/mol Calculated from the molecular formula
Appearance Expected to be a crystalline solid4-(4-Nitrophenyl)morpholine is a light yellow to orange crystalline powder.
Melting Point Estimated to be in the range of 140-160 °CThe melting point of 4-(4-Nitrophenyl)morpholine is 151-155 °C. The position of the substituent may influence the crystal packing and thus the melting point.
Solubility Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol; sparingly soluble in nonpolar solvents and water.General solubility trends for polar organic molecules.
Chirality Contains one stereocenter at the C-2 position, existing as two enantiomers (S and R).Inherent to the 2-substituted morpholine structure.
Spectroscopic Data ¹H NMR: Expect signals for the aromatic protons (with characteristic splitting for a 1,4-disubstituted benzene ring), and complex multiplets for the diastereotopic morpholine protons. ¹³C NMR: Expect distinct signals for the aromatic and morpholine carbons. IR: Expect characteristic peaks for N-H, C-H, C-O, C-N, and NO₂ stretching vibrations.Based on the functional groups present in the molecule.
Chemical Structure

Caption: Chemical structure of (S)-2-(4-Nitrophenyl)morpholine.

Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-substituted morpholines presents a significant challenge due to the need to control the stereocenter adjacent to the ring oxygen.[5] Several modern synthetic methodologies can be adapted to achieve the synthesis of (S)-2-(4-Nitrophenyl)morpholine with high enantiopurity. One of the most promising approaches is the asymmetric hydrogenation of a dehydromorpholine precursor.[5][6]

Proposed Synthetic Pathway: Asymmetric Hydrogenation

This strategy involves the synthesis of a 2-(4-nitrophenyl)dehydromorpholine intermediate, followed by a rhodium-catalyzed asymmetric hydrogenation to install the chiral center.

G cluster_0 Step 1: Synthesis of Dehydromorpholine Precursor cluster_1 Step 2: Asymmetric Hydrogenation Start 2-Amino-1-(4-nitrophenyl)ethanol Intermediate1 N-(2,2-diethoxyethyl)-2-amino -1-(4-nitrophenyl)ethanol Start->Intermediate1 Alkylation Reagent1 2-Bromoacetaldehyde diethyl acetal Reagent1->Intermediate1 Product1 2-(4-Nitrophenyl)-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine) Intermediate1->Product1 Intramolecular Cyclization/ Dehydration Reagent2 Acid catalyst (e.g., p-TsOH) Reagent2->Product1 Product1_copy Dehydromorpholine FinalProduct (S)-2-(4-Nitrophenyl)morpholine Product1_copy->FinalProduct Enantioselective Reduction Catalyst [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ Catalyst->FinalProduct Reagent3 H₂ (high pressure) Reagent3->FinalProduct

Caption: Proposed synthetic workflow for (S)-2-(4-Nitrophenyl)morpholine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of dehydromorpholines.[7] Optimization of reaction conditions would be necessary to achieve high yield and enantioselectivity for this specific substrate.

Step 1: Synthesis of 2-(4-Nitrophenyl)-3,4-dihydro-2H-1,4-oxazine

  • Alkylation: To a solution of 2-amino-1-(4-nitrophenyl)ethanol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2,2-diethoxyethyl)-2-amino-1-(4-nitrophenyl)ethanol.

  • Cyclization: Dissolve the purified intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-(4-nitrophenyl)-3,4-dihydro-2H-1,4-oxazine.

Step 2: Asymmetric Hydrogenation to (S)-2-(4-Nitrophenyl)morpholine

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq) and a chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos, 0.011 eq) in a degassed, anhydrous solvent such as dichloromethane. Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: In a high-pressure autoclave, dissolve the 2-(4-nitrophenyl)-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in degassed, anhydrous dichloromethane.

  • Transfer the prepared catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-2-(4-Nitrophenyl)morpholine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Development and Asymmetric Synthesis

The (S)-2-(4-Nitrophenyl)morpholine building block is a valuable precursor for the synthesis of a wide range of chiral molecules with potential therapeutic applications. The strategic placement of the nitro group allows for its transformation into an amine, which can then be further functionalized.

Potential as a Precursor to Bioactive Molecules

The resulting (S)-2-(4-aminophenyl)morpholine is a key intermediate for the synthesis of compounds targeting various biological pathways. For instance, substituted aminophenyl-morpholines are found in molecules with applications as kinase inhibitors, central nervous system agents, and antibacterial agents.[8]

G Start (S)-2-(4-Nitrophenyl)morpholine Intermediate (S)-2-(4-Aminophenyl)morpholine Start->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Reduction->Intermediate Product1 Chiral Amide Derivatives Intermediate->Product1 Product2 Chiral Sulfonamide Derivatives Intermediate->Product2 Product3 Complex Chiral Heterocycles Intermediate->Product3 Coupling Amide Coupling (R-COCl) Coupling->Product1 Sulfonylation Sulfonylation (R-SO₂Cl) Sulfonylation->Product2 Heterocycle Heterocycle Formation Heterocycle->Product3

Sources

2-(4-Nitrophenyl)morpholine pharmacophore features

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore of 2-(4-Nitrophenyl)morpholine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1] When incorporated into the this compound framework, it gives rise to a pharmacophore with significant therapeutic potential, most notably in oncology.[2][3] This guide deconstructs the core pharmacophoric features of this scaffold, exploring the intricate structure-activity relationships (SAR) that govern its biological function. We delve into its primary mechanism of action as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently deregulated in cancer.[4][5] Supported by field-proven experimental protocols and computational workflows, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain chemical structures, termed "privileged scaffolds," appear repeatedly in biologically active compounds, demonstrating an ability to interact with a variety of biological targets. The morpholine ring is a quintessential example of such a scaffold.[1] Its inclusion in a molecule often enhances aqueous solubility, improves metabolic stability, and provides a geometrically defined vector for interacting with protein targets.[6] These advantageous properties have led to its incorporation into numerous FDA-approved drugs and experimental agents.[1]

The this compound structure combines this privileged heterocycle with an electronically distinct aromatic system. This specific combination has emerged as a key intermediate and a foundational pharmacophore for a range of biologically active molecules, particularly those with potent anticancer properties.[2][7][8] Understanding the precise role of each component—the morpholine ring, the phenyl group, and the influential nitro substituent—is critical for the rational design of next-generation inhibitors.

Deconstructing the Core Pharmacophore

The biological activity of the this compound scaffold arises from a specific three-dimensional arrangement of chemical features that are recognized by its biological target(s). These features constitute its pharmacophore.

  • The Morpholine Ring: This saturated heterocycle typically adopts a stable chair conformation in its crystalline state.[2][9] The ring's oxygen atom is a crucial hydrogen bond acceptor, a feature consistently exploited in the design of kinase inhibitors.[10] The nitrogen atom, while less basic than in piperidine, can also participate in interactions and serves as a key attachment point for further chemical modification.

  • The Aromatic System (Phenyl Ring): The 4-nitrophenyl group provides a rigid, planar region essential for binding. This aromatic ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's active site, a phenomenon that helps stabilize the crystal structure of the parent compound.[2][9]

  • The Nitro Group: Positioned at the para-position of the phenyl ring, the nitro group is a strong electron-withdrawing feature.[11] This electronic influence polarizes the aromatic ring, potentially modulating the strength of π-stacking interactions. Furthermore, the oxygen atoms of the nitro group can act as additional hydrogen bond acceptors, contributing to the binding affinity and specificity of the molecule. The nitro group is also a versatile synthetic handle; its reduction to an aniline provides a straightforward route to generate diverse libraries of analogs for SAR studies.[6]

These individual features coalesce into a unified pharmacophore model, illustrated below.

G Conceptual Pharmacophore Model A Aromatic Ring (π-π Stacking) HBA1 H-Bond Acceptor (Morpholine O) HBA2 H-Bond Acceptor (Nitro O) HBA3 H-Bond Acceptor (Nitro O) HY Hydrophobic/Exclusion Volume (Morpholine Ring)

Caption: Key pharmacophoric features of the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

The validation of a pharmacophore model relies on systematic SAR studies, where modifications to the scaffold are correlated with changes in biological activity. While comprehensive SAR data for the parent this compound are dispersed, studies on analogous systems, particularly morpholino-substituted quinazolines and triazines, provide powerful insights into optimizing this scaffold for anticancer activity.

A key takeaway from multiple studies is that substitutions on the phenyl ring and modifications to the morpholine ring are critical determinants of potency. For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives evaluated for anticancer activity against the HepG2 cell line, the nature of the substituent on the aniline ring (analogous to our nitrophenyl ring) had a profound impact on cytotoxicity.[12]

Compound IDCore Scaffold ModificationR-Group (on Phenyl Ring)IC50 (μM) vs. HepG2[12]
3c 2-morpholino-4-anilinoquinoline4-OCH2CH2OH11.42
3d 2-morpholino-4-anilinoquinoline3,4,5-(OCH3)38.50
3e 2-morpholino-4-anilinoquinoline4-(CH2)2-morpholino12.76

This data illustrates that larger, more complex substitutions at the para-position of the phenyl ring can be well-tolerated and even enhance potency, suggesting the presence of a significant pocket in the target's binding site.[12] Similarly, in the development of dual PI3K/MEK inhibitors, replacing one of the morpholine groups on a triazine scaffold with various 2-aminoethyl groups showed that analogs with pendant hydroxyl or methoxy groups retained potent nanomolar inhibition of PI3K isoforms, whereas those with amino groups were significantly less active.[13]

Key SAR Principles:

  • Phenyl Ring Substitution: The para-position is a critical vector for modification. Both electron-donating and electron-withdrawing groups, as well as larger heterocyclic moieties, can influence activity, indicating a need for careful optimization based on the specific target.[12][14]

  • Morpholine Integrity: The morpholine oxygen is often essential for activity, forming a critical hydrogen bond with the hinge region of many kinases.[10] Replacing the morpholine ring must be done with bioisosteres that preserve this key interaction.

  • Stereochemistry: For 2-substituted morpholines, the stereochemistry at the C2 position can be crucial for orienting the phenyl ring correctly within the binding pocket. This aspect requires careful control during synthesis and evaluation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A predominant mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][15] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is one of the most frequently hyperactivated signaling networks in human cancer.[5][16]

The Signaling Cascade:

  • Activation: Receptor tyrosine kinases (RTKs) on the cell surface, upon binding growth factors, activate Class I PI3K.

  • Second Messenger Production: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment & Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt.

  • Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis.

Dual inhibitors that target both PI3K and mTOR, such as the morpholino-triazine-based PKI-587, are particularly effective because they can shut down this pathway at two critical nodes.[4] The this compound scaffold shares key pharmacophoric features with these established inhibitors, strongly suggesting a similar mechanism of action.

G Targeting the PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Potential dual inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by morpholine-based compounds.

Experimental Protocols for Pharmacophore Validation

To validate the biological activity and mechanism of novel analogs based on the this compound scaffold, a series of robust and reproducible assays are required.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Objective: To measure the dose-dependent cytotoxic effect of test compounds on a cancer cell line (e.g., MCF-7, A549).[17]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Target Engagement via Western Blot

This protocol assesses whether a compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

Objective: To detect changes in the levels of phosphorylated Akt (p-Akt) relative to total Akt in compound-treated cancer cells.

Methodology:

  • Cell Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat the cells with the test compound at 1x, 2x, and 5x its IC50 value for a predetermined time (e.g., 6-24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

  • Analysis: Quantify the band intensities. A decrease in the p-Akt/Total Akt ratio in treated cells compared to the control indicates pathway inhibition.

Computational Workflow for Analog Design

A rational, in silico approach can accelerate the design of more potent analogs.

G Rational Drug Design Workflow A 1. Target Selection (e.g., PI3Kα Crystal Structure) B 2. Binding Site Identification A->B C 3. Pharmacophore Model Generation from Ligand-Protein Complex B->C D 4. Virtual Screening of Compound Libraries C->D E 5. Molecular Docking of Top Hits D->E F 6. Prioritize & Synthesize Novel Analogs E->F G 7. In Vitro Biological Evaluation (IC50, Western Blot) F->G H SAR Analysis & Iterative Refinement G->H H->D Refine Search H->F Design Next Generation

Caption: An integrated computational and experimental workflow for analog development.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly tractable starting point for the development of novel anticancer agents. Its core pharmacophore is defined by a hydrogen-bond-accepting morpholine oxygen, a planar aromatic ring capable of π-stacking, and an electron-poor nitrophenyl moiety that offers additional hydrogen bond acceptors and a key vector for synthetic elaboration. The primary mechanism of action for many of its derivatives involves the potent inhibition of the oncogenic PI3K/Akt/mTOR pathway.

Future research should focus on several key areas:

  • Target Selectivity: Exploring substitutions that can confer selectivity for specific PI3K isoforms to minimize off-target effects.

  • Dual-Targeting Agents: Leveraging the scaffold to design novel dual-inhibitors (e.g., PI3K/HDAC or PI3K/MEK) to overcome drug resistance.[13]

  • Improving Drug-like Properties: Optimizing the scaffold to enhance pharmacokinetic parameters such as oral bioavailability and metabolic half-life.

By combining rational, structure-based design with robust biological evaluation, the this compound pharmacophore will undoubtedly continue to yield promising clinical candidates for the treatment of cancer and other diseases.

References

  • Benchchem. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6nMwGDCBl6IE4l32VTZXiWQnLp5JiMI5URrMwOVgx4mS9kfGtoXNRLrL9Tz5ZeKoouOERNIyRoLNPpShib-ws7K1zgREXTnhkQWExuI0ox58Gp13l000ffJgdVRYzngrqjpDLXw==]
  • Chem-Impex. 4-(4-Nitrophenyl)morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq4cOXQT2Ao_pOxH6rFA09lBAUCGXxpO78nVXuGczZTueoHsUpAVspbdpTh_3SEnxUnNtoCS2-FJBvvgdtrApQurNMYGdi6gbX7AWf5zO79ETAPBE_KnxDrz5qDzqyFCfwhpg=]
  • Al-Qaisi, A. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMPwOw0Wku90l9xtJuSeZ10j9CZMwQDmRD9JAi7y50gK1BIadJqHVflcmuHeLS_oKcX5KXZcIwFLcsiGWZxvR8BQVSRbltepmcZF4xUEozFQPKM2vMplAJSCOFWZGJfL-jwyna7Cs4rdqZtht]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [URL: https://pubmed.ncbi.nlm.nih.gov/31512284/]
  • Tej-chemicals.com. Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4PUMkKC5oPKrzdqLfDWyVzVYitF4nZAzk2XrmeLTfpNDDIqSlsHECqD--f4bn3I_oZ6eaxAU4mT3rw1cId5pecXNV6Nypl5TJgKQ4lHS15twNhrcUJQ5S7fAJCstudKH-sLaF-Gh2C5gE5PWgbfAR6wQFe0fSlVbMw9eEEcLRSsqRm28YvU6_gemYaDgs3-h6w56KO78zfcheiaaY9KjVZG1s0mOwMg1ZYKJ-O8kztkczVYadv5sWyNXdLdGYig==]
  • Wang, L. J. et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3342398/]
  • Imming, P. et al. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2023(3), M1704. [URL: https://www.mdpi.com/1422-8599/2023/3/M1704]
  • Wang, L. J. et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [URL: https://www.researchgate.net/publication/230605991_4-4-Nitrophenylmorpholine]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLfAbd3OIGR68wI1AGO6rSG_hf6LSMNXqaFHOtTD6tg9d4zD0zdLPJuM7x6bS2sk_cyqxt-pWIdLhJ3rqEWp9a2ZCFglKAu-zXO4iUq7x7THbyrqnW]
  • Kumar, A. et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 601-609. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9159817/]
  • Singh, S. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
  • Liu, K. K. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4805720/]
  • Liu, K. K. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Europe PMC. [URL: https://europepmc.org/article/med/26956903]
  • Gontova, I. et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6614. [URL: https://www.mdpi.com/1420-3049/27/19/6614]
  • Bioinformation. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFekRUq1bi8SqRNU2RViB_CKr1gu767l_R5U60lMzWPtIElZsAWngG-NiuOk-fVUAjCg0HJribjwx0EuDA_J9C_PQWh3_ii8U_eiD7vhyp7Fo0xAHURtsSMxTM--fkPIujwrjXt91SsOQO-BwK9e5f542nqi5ucW6hdb1sB1oGH_Cbg6zce96HKdbSDTmg7RCO5G3EWmh3X_p3Ad981MLo=]
  • D.Y. Patil Medical College And University. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [URL: https://www.youtube.
  • Perin, N. et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12988. [URL: https://www.mdpi.com/1422-0067/24/16/12988]
  • Drug Design Org. Structure Activity Relationships. [URL: https://www.drug-design.org/sar.html]
  • ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [URL: https://www.researchgate.
  • Akahane, K. et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS One, 11(3), e0152477. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4814059/]
  • Boudreau, M. W. et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(8), 901-913. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9426639/]

Sources

Biological Activity of 2-(4-Nitrophenyl)morpholine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Nitrophenyl)morpholine and its analogs. It distinguishes this specific C-aryl morpholine scaffold from its N-aryl isomers, focusing on its unique pharmacological profile as a phenmetrazine derivative and a bio-reducible antimicrobial pharmacophore.

Executive Summary

This compound represents a specialized chemical scaffold situated at the intersection of psychostimulant medicinal chemistry and antimicrobial "warhead" design. Structurally, it is a C-aryl morpholine , making it a direct analog of Phenmetrazine (3-methyl-2-phenylmorpholine), a classic norepinephrine-dopamine releasing agent (NDRA).

Unlike its unsubstituted parent, the inclusion of a para-nitro group fundamentally alters its biological trajectory:

  • Pharmacodynamics: The strong electron-withdrawing nature of the nitro group modulates affinity for monoamine transporters (DAT/NET), typically reducing psychostimulant potency while introducing metabolic selectivity.

  • Antimicrobial Mechanism: The nitro-moiety acts as a "Trojan horse" prodrug, activated specifically by bacterial nitroreductases to generate cytotoxic nitroso intermediates, a mechanism validated in resistant Gram-negative pathogens.[1]

  • Synthetic Utility: It serves as a high-fidelity precursor for 2-(4-aminophenyl)morpholine scaffolds, which are privileged structures in kinase inhibitor design (e.g., PI3K/mTOR pathways).

Chemical Basis & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by the precise positioning of the phenyl ring and the electronic influence of the nitro substituent.

The C-Aryl vs. N-Aryl Distinction

It is critical to distinguish the target molecule from its isomer:

  • Target: this compound: The phenyl ring is attached to the carbon at position 2. This creates a chiral center and aligns with the phenethylamine pharmacophore (CNS activity).

  • Isomer: 4-(4-Nitrophenyl)morpholine: The phenyl ring is attached to the nitrogen. This is a common precursor for Linezolid-type antibiotics and Factor Xa inhibitors but lacks the psychostimulant profile.

SAR Logic

The following diagram illustrates the functional divergence of the 2-phenylmorpholine core based on substitution.

SAR_Logic Figure 1: Divergent biological activities of 2-phenylmorpholine analogs based on substituent electronics. Core 2-Phenylmorpholine (Scaffold) Sub_3Me 3-Methyl Substitution (Phenmetrazine) Core->Sub_3Me Steric Constraint Sub_4NO2 4-Nitro Substitution (Target Analog) Core->Sub_4NO2 Electronic w/d Act_CNS High Potency NDRA (Appetite Suppression) Sub_3Me->Act_CNS DAT/NET Binding Sub_4NH2 4-Amino Reduction (Metabolite) Sub_4NO2->Sub_4NH2 Bioreduction Act_Prodrug Nitroreductase Activation (Antibacterial Warhead) Sub_4NO2->Act_Prodrug Bacterial Selectivity Act_Kinase Kinase Inhibitor Scaffold (mTOR/PI3K) Sub_4NH2->Act_Kinase H-Bond Donor

Pharmacology & Mechanism of Action[2]

CNS Activity: Monoamine Transporter Modulation

As a phenmetrazine analog, this compound retains the fundamental topology required to bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Mechanism: It acts as a substrate-type releaser. It enters the presynaptic neuron via the transporter and reverses the transport direction (efflux), increasing synaptic neurotransmitter levels.

  • Electronic Effect: The p-nitro group is strongly electron-withdrawing (

    
    ). In phenethylamine SAR, electron-withdrawing groups on the phenyl ring generally decrease  potency at DAT compared to unsubstituted or electron-donating analogs (e.g., 4-methyl). Therefore, this analog is expected to be a weaker stimulant  than phenmetrazine, reducing abuse potential while maintaining wakefulness-promoting or anorectic properties.
    
Antimicrobial Activity: The "Nitro-Switch"

The most distinct biological application of this analog is as a hypoxia-selective or bacteria-selective toxin.

  • Target: Type I Nitroreductases (oxygen-insensitive) found in bacteria (e.g., E. coli, M. tuberculosis).

  • Mechanism:

    • The morpholine ring aids solubility and cellular uptake.

    • Bacterial nitroreductases reduce the

      
       group to a hydroxylamine (
      
      
      
      ) or nitroso (
      
      
      ) intermediate.
    • These reactive species covalently bind to bacterial DNA and proteins, causing cell death.

    • Selectivity: Mammalian cells (which rely on oxygen-sensitive Type II nitroreductases) are largely spared under aerobic conditions, providing a therapeutic window.

Experimental Protocols

Synthesis of this compound

This protocol avoids the use of highly toxic phenacyl bromides by utilizing a styrene oxide ring-opening strategy.

Reagents: 4-Nitrostyrene oxide, Ethanolamine, Sulfuric acid, Toluene.

  • Ring Opening:

    • Dissolve 4-nitrostyrene oxide (10 mmol) in ethanol (20 mL).

    • Add ethanolamine (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours. The epoxide opens to form the diol intermediate: 2-((2-hydroxy-2-(4-nitrophenyl)ethyl)amino)ethanol.

  • Cyclization:

    • Dissolve the intermediate in 70% H₂SO₄ (15 mL).

    • Heat to 140°C for 2 hours. ( Critical Step: High temperature is required to effect the dehydration cyclization).

    • Pour onto crushed ice and neutralize with NaOH to pH 10.

  • Purification:

    • Extract with CH₂Cl₂ (3 x 50 mL).

    • Purify via column chromatography (Silica gel, MeOH:DCM 1:19).

    • Yield: Typically 60-75% as a yellow solid.

In Vitro Monoamine Release Assay

To quantify the psychostimulant potential relative to phenmetrazine.

System: Rat brain synaptosomes (striatum for Dopamine, cortex for Norepinephrine).

ParameterCondition
Buffer Krebs-Ringer HEPES (pH 7.4)
Radioligand [³H]-DA (Dopamine) or [³H]-NE (Norepinephrine)
Incubation 15 min at 37°C (Uptake phase)
Drug Treatment Add this compound (1 nM – 100 µM)
Release Phase 5 min incubation; terminate by rapid filtration
Analysis Scintillation counting; Calculate EC₅₀ via non-linear regression

Validation Criteria:

  • Positive Control: Methamphetamine (EC₅₀ ~20 nM) or Phenmetrazine (EC₅₀ ~50 nM).

  • Negative Control: Vehicle (DMSO < 0.1%).

  • Result Interpretation: An EC₅₀ > 1000 nM indicates low abuse potential.

Safety & Toxicology Profile

Mutagenicity (Ames Test)

Nitro-aromatic compounds carry a structural alert for mutagenicity due to the same mechanism that makes them antibacterial (DNA binding of reduced metabolites).

  • Risk: High. The this compound analog is likely Ames positive in strains TA98 and TA100 with S9 activation.

  • Mitigation: In drug development, the nitro group is often reduced to the amine and acylated (e.g., to an acetamide) to eliminate mutagenicity while retaining biological activity.

Metabolic Stability

The morpholine ring is metabolically robust, but the phenyl ring is susceptible to:

  • Nitro-reduction: Rapid in anaerobic conditions (gut microflora).

  • N-oxidation: Possible at the morpholine nitrogen.

Visualization of Biological Pathways

The following diagram details the dual-pathway mechanism (Host vs. Bacteria) for this scaffold.

Mechanism_Flow Figure 2: Dual pharmacological pathways: CNS modulation in host vs. Bio-activation in bacteria. cluster_Host Mammalian Host (Aerobic) cluster_Bacteria Bacterial Pathogen (Anaerobic/Microaerophilic) Compound This compound Transporter DAT/NET Transporter Compound->Transporter Affinity Binding Metabolism Liver CYP450 (Ring Hydroxylation) Compound->Metabolism Clearance Enzyme Type I Nitroreductase (NTR) Compound->Enzyme Prodrug Activation Effect_CNS Neurotransmitter Release (Anorectic/Alertness) Transporter->Effect_CNS Intermediate Nitroso/Hydroxylamine Species Enzyme->Intermediate Effect_Kill DNA Damage & Membrane Disruption Intermediate->Effect_Kill

References

  • Kourounakis, A. P., et al. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

  • PubChem. (2024). 2-Phenylmorpholine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (2024).[3] Substituted phenylmorpholine derivatives and psychostimulant activity.[4][5] Retrieved from [Link]

Sources

Methodological & Application

Protocol for the N-Boc Deprotection of 2-(4-Nitrophenyl)morpholine: A Detailed Guide to Mechanism, Execution, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[1][2] This application note provides a comprehensive guide to the N-Boc deprotection of 2-(4-nitrophenyl)morpholine, a substrate of interest in medicinal chemistry and drug development.[3][4][5] We delve into the underlying chemical principles, present two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer expert insights into reaction optimization and troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to perform this transformation efficiently and successfully.

Introduction: The Strategic Role of Boc Deprotection

In multi-step synthesis, the strategic protection and deprotection of reactive functional groups is paramount.[6] The amine functional group, being nucleophilic and basic, often requires masking to prevent unwanted side reactions. The Boc group serves as an excellent protecting agent for amines due to its steric bulk and electronic properties, which render the nitrogen lone pair non-reactive.[1] Its removal is typically achieved under acidic conditions, which cleave the carbamate to regenerate the amine while leaving many other functional groups intact.[2]

The target molecule, this compound, contains a secondary amine within a morpholine ring and an electron-withdrawing nitro group on the phenyl substituent. A successful deprotection protocol must efficiently remove the Boc group without compromising the integrity of the morpholine or the nitroaryl moiety. The protocols detailed herein are optimized for this specific class of substrate, ensuring high yields and purity of the desired secondary amine salt.

The Deprotection Mechanism: An Acid-Catalyzed Cascade

The removal of the Boc group is not a simple hydrolysis but a carefully orchestrated cascade reaction initiated by a strong acid.[7] The mechanism provides the rationale for the choice of reagents and conditions.

Pillar of the Mechanism: The entire process hinges on the formation of the highly stable tert-butyl cation.

  • Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the carbonyl group, making it a better leaving group.

  • C-O Bond Cleavage: The protonated carbamate undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is the rate-determining step and is driven by the formation of the resonance-stabilized and inductively stabilized tertiary carbocation (tert-butyl cation).

  • Carbamic Acid Formation & Decarboxylation: This cleavage event generates the unstable carbamic acid intermediate and the tert-butyl cation. The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[7]

  • Cation Fate & Product Formation: The tert-butyl cation is quenched by eliminating a proton to form gaseous isobutene or by reacting with a nucleophile.[8] The deprotected amine is protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

The presence of the electron-withdrawing nitro group on the phenyl ring does not interfere with this mechanism. Nitro groups are generally stable under the strong acidic conditions required for Boc deprotection.[9]

Boc Deprotection Mechanism Figure 1: Acid-Catalyzed N-Boc Deprotection Mechanism cluster_0 Reaction Steps cluster_1 Intermediates & Byproducts START N-Boc Protected Amine + Strong Acid (H⁺) P1 Step 1: Protonation of Carbonyl Oxygen START->P1 INT1 Protonated Carbamate P1->INT1 Activation P2 Step 2: Formation of tert-Butyl Cation INT2 tert-Butyl Cation + Carbamic Acid P2->INT2 P3 Step 3: Decarboxylation of Carbamic Acid END Amine Salt + Byproducts (CO₂, Isobutene) P3->END BYPROD CO₂ + Isobutene P3->BYPROD Decomposition INT1->P2 Rate-Limiting Cleavage INT2->P3

Caption: Figure 1: Acid-Catalyzed N-Boc Deprotection Mechanism

Experimental Protocols: A Step-by-Step Guide

The following protocols are standard, reliable methods for the N-Boc deprotection of this compound. The choice between them often depends on the desired final salt form, solvent compatibility for subsequent steps, and reagent availability.

Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally rapid method. TFA is a strong acid that readily dissolves the starting material and facilitates a clean reaction.[10]

Materials and Reagents:

  • N-Boc-2-(4-nitrophenyl)morpholine

  • Trifluoroacetic Acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-2-(4-nitrophenyl)morpholine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration). Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

    • Causality: Starting at 0 °C helps to control any initial exotherm and minimizes potential side reactions.

  • Acid Addition: While stirring at 0 °C, add TFA (5-10 equiv) dropwise to the solution. A significant excess of TFA is often used to ensure the reaction proceeds to completion quickly.[10]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Aqueous Work-up (Neutralization): Carefully dilute the residue with DCM and transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: This will cause vigorous CO₂ evolution. Continue adding the basic solution until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Self-Validation: This step is critical to convert the amine trifluoroacetate salt into the free amine, which is soluble in the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water, followed by brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and yields the hydrochloride salt of the amine, which is often preferred in pharmaceutical applications due to its crystalline nature.[11]

Materials and Reagents:

  • N-Boc-2-(4-nitrophenyl)morpholine

  • HCl solution in 1,4-dioxane (typically 4 M)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base conversion)

  • Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-2-(4-nitrophenyl)morpholine (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low, then add the 4 M HCl/dioxane solution (5-10 equiv). Alternatively, add the solid starting material directly to the HCl/dioxane solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution as a solid.

  • Reaction Monitoring: Monitor the reaction by TLC. To do this, take a small aliquot, quench it with a basic solution (e.g., NaHCO₃), extract with an organic solvent, and spot the organic layer on the TLC plate.

  • Product Isolation (as HCl salt): Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to further precipitate the product. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. This provides the this compound hydrochloride salt directly.

  • Conversion to Free Base (Optional): If the free amine is required, suspend the hydrochloride salt in a mixture of DCM and saturated NaHCO₃ solution.[12] Stir vigorously until all the solid dissolves. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine, wash, dry, and concentrate the organic layers as described in Protocol 1.

Workflow and Data Summary

Caption: Figure 2: General Experimental Workflow

Table 1: Comparison of Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–4 hours1–4 hours
Product Form Initially TFA salt; isolated as free baseInitially HCl salt; can be isolated as salt or free base
Pros High solubility of reagents; fast reaction.Yields a crystalline HCl salt; avoids chlorinated solvents.
Cons TFA is corrosive and volatile; DCM is a regulated solvent.[8]Dioxane can form peroxides; precipitation can make stirring difficult.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Low reaction temperature or short duration. 3. Water present in the reaction mixture.1. Add more equivalents of acid. 2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). 3. Ensure all glassware and solvents are anhydrous.
Side Product Formation 1. tert-butylation of the electron-rich phenyl ring. 2. Degradation of other acid-sensitive functional groups.1. Add a cation scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[11] 2. Use a milder acidic condition or lower the reaction temperature.
Low Yield After Work-up 1. Incomplete neutralization (product remains in aqueous layer as salt). 2. Product is partially water-soluble.1. Ensure the aqueous layer is strongly basic (pH > 8) before extraction. 2. Use a more polar extraction solvent like ethyl acetate or perform more extractions.
Product is an Oil/Difficult to Handle The free amine may be non-crystalline at room temperature.Convert the product to its hydrochloride (HCl) or other salt, which is often a stable, crystalline solid and easier to handle and purify.

Safety Precautions

  • Acid Handling: Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and volatile. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a well-ventilated area. 1,4-Dioxane can form explosive peroxides upon storage and should be tested before use.

  • Neutralization: The neutralization of strong acids with a bicarbonate base is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly and with caution to avoid pressure buildup and splashing.

References

  • Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25039. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25031-25039. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Puschmann, F. F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1849. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Yang, L., Wang, Y-G., & Wang, S-L. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 67(Pt 12), o3246. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Thomson, C. G., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(11), 1836–1841. Available at: [Link]

  • ACS Publications. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PubMed. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

Sources

Application Note: 2-(4-Nitrophenyl)morpholine as a Dual-Vector Scaffold in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 2-(4-Nitrophenyl)morpholine in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists, focusing on the unique advantages of C-substituted morpholines over their N-substituted counterparts.[1][2]

Executive Summary

In the library of privileged structures, morpholines are ubiquitous. However, the vast majority of morpholine fragments utilized in early screening are N-substituted (4-aryl morpholines).[1][2] This guide focuses on the This compound scaffold (e.g., CAS 10389-51-2 or chiral variants like 1795733-78-6), a C-substituted morpholine that offers distinct topological advantages.[1][2] Unlike N-substituted variants, this scaffold retains a secondary amine at position 4, providing a critical vector for fragment growing without abolishing the core binding interactions.[1] Furthermore, the nitro group serves as a "masked" handle, ready for reduction and subsequent elaboration.[1]

Physicochemical Profile & Fragment Suitability

The suitability of this compound as a fragment is grounded in the "Rule of Three" (Ro3).[1][2] Its C-substitution introduces a chiral center at C2, allowing for the exploration of 3D chemical space ("escaping flatland") which is often lacking in planar N-aryl fragments.[1][2]

Table 1: Key Physicochemical Properties
PropertyValueFBDD Implications
Molecular Weight 208.21 DaIdeal (<300 Da).[1][2] Allows significant mass addition during optimization.[2]
cLogP ~1.2 - 1.5Optimal lipophilicity.[1][2] Low risk of non-specific hydrophobic aggregation.[2]
TPSA ~58 ŲGood membrane permeability predictor; suitable for intracellular targets.[1][2]
H-Bond Donors 1 (NH)The secondary amine is a key interaction point (or growth vector).[1][2]
H-Bond Acceptors 4 (O, N)Morpholine ether oxygen and Nitro group oxygens.[1][2]
Chirality Yes (C2)Available as (R) or (S) enantiomers.[2] Resolving hits can boost potency 10-100x.[1][2]

Strategic Workflow: The "Dual-Vector" Approach

The power of this fragment lies in its two distinct vectors for elaboration.

  • Vector A (N4-Position): The secondary amine is highly reactive (alkylation, acylation, sulfonylation).

  • Vector B (Nitro-Position): The nitro group is a robust precursor to an aniline, enabling growth in the opposite direction.[1]

Figure 1: Fragment Elaboration Workflow

FBDD_Workflow cluster_chem Chemical Elaboration Cycle Fragment 2-(4-Nitrophenyl) morpholine (Initial Hit) Screen Biophysical Screening (SPR / STD-NMR) Fragment->Screen Kd Determination VectorA Vector A: N4-Functionalization (Amide Coupling/Reductive Amination) Fragment->VectorA Path 1: Solubilizing Tail VectorB Vector B: Nitro Reduction (Fe/HCl or H2/Pd -> Aniline) Fragment->VectorB Path 2: Deep Pocket Binder Screen->Fragment Validated Hit Lead Lead Compound (Dual-Vector Optimized) VectorA->Lead SAR Optimization VectorB->Lead SAR Optimization

Caption: Strategic workflow for elaborating the this compound scaffold. The fragment offers two orthogonal synthetic handles for growing into adjacent protein sub-pockets.

Experimental Protocols

Protocol A: Biophysical Validation via STD-NMR

Saturation Transfer Difference (STD) NMR is the preferred method for validating this fragment because it detects binding regardless of the protein's catalytic activity and maps the ligand's binding epitope (showing if the nitro or morpholine ring is the primary anchor).

Materials:

  • Target Protein (20 µM in D₂O buffer).[2]

  • Fragment: this compound (1 mM, 50x excess).[1][2]

  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the fragment in d6-DMSO (100 mM stock). Dilute into the protein buffer (Phosphate or Tris, pH 7.4, 150 mM NaCl) to a final concentration of 1 mM. Ensure DMSO < 5%.

  • Control Experiment: Run a 1D ¹H NMR of the fragment alone to assign resonances. The aromatic protons (nitro-ring) will appear ~8.2 ppm and ~7.5 ppm.[1][2] The morpholine protons will appear ~3-4 ppm.[1][2]

  • On-Resonance Irradiation: Set the saturation pulse at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm).[1][2] Apply a train of Gaussian pulses for 2 seconds.

  • Off-Resonance Irradiation: Set the reference pulse far from any signal (e.g., 30 ppm).[1][2]

  • Data Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1][2]

    • Interpretation: Signals that appear in the difference spectrum indicate protons in close contact with the protein surface.

    • Expectation: If the morpholine amine interacts with an aspartate residue (common in kinases), the morpholine protons will show strong STD effects.

Protocol B: Chemical Elaboration (Nitro Reduction)

To utilize Vector B , the nitro group must be converted to an aniline. This must be done after Vector A is secured if orthogonal protection is not used, or as the first step if the amine is to be preserved (requires Boc-protection of N4).[1]

Reaction: Reduction of Nitro group to Aniline

  • Precursor: N-Boc-2-(4-nitrophenyl)morpholine (commercially available or prepared via Boc-protection of the fragment).[1][2]

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[2]

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 eq of the nitro-morpholine fragment in Ethanol/Water (4:1 ratio, 0.1 M concentration).

  • Activation: Add 5.0 eq of Iron powder and 5.0 eq of Ammonium Chloride.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours. Monitor by LC-MS (Target mass: M-16+2 = M-14 loss? No, Nitro (-NO2,[1][3] 46) to Amine (-NH2,[1][2] 16) is a loss of 30 Da).[2]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. Partition between EtOAc and saturated NaHCO₃.[1][2] Dry organic layer (MgSO₄) and concentrate.[2]

  • Result: You now have the N-Boc-2-(4-aminophenyl)morpholine.[1][2] The aniline is ready for amide coupling (e.g., with acid chlorides) to grow into a hydrophobic pocket.

Case Study: Targeting the Kinase Hinge Region

Hypothetical application based on structural logic.

Challenge: A kinase target has a shallow hinge region (ATP binding site) and a unique "back-pocket" accessible only through a narrow channel.[1][2] Strategy:

  • The Anchor: The morpholine nitrogen of this compound acts as the H-bond acceptor/donor pair for the hinge region (mimicking the adenine ring of ATP).[1][2]

  • The Geometry: The C2-substitution angles the phenyl ring towards the "gatekeeper" residue.[1]

  • The Growth:

    • The Nitro group is reduced to an aniline.[2]

    • A library of acid chlorides is coupled to this aniline.[2]

    • Result: A derivative with a benzamide extension is found to penetrate the back-pocket, improving potency from 500 µM (fragment) to 150 nM (lead).[2]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Solubility in Buffer Nitro group hydrophobicity/Crystal packing.[1][2]Use 1-2% DMSO.[1][2] If testing >1mM, verify lack of aggregation using DLS (Dynamic Light Scattering).[2]
Racemic Complexity Commercial fragment is a racemate.[1][2]Separate enantiomers via Chiral SFC before crystallization trials. Protein binding is likely stereospecific.[2]
Chemical Stability Oxidation of morpholine (rare) or nitro-reduction in vivo.[1][2]Nitro groups are stable in vitro.[1][2] For cell assays, be aware that cellular reductases might convert -NO2 to -NH2, changing potency.[1][2]

References

  • Fragment-Based Drug Discovery Strategies: Murray, C. W., & Rees, D. C. (2009).[1][2] The rise of fragment-based drug discovery.[1][2][4][5][6][7] Nature Chemistry, 1(3), 187–192. Link[2]

  • Morpholine Scaffolds in Medicinal Chemistry: Kux, D., et al. (2022).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Chemical Biology & Drug Design. Link[2]

  • Nitro Group as a Synthetic Handle: Nepali, K., et al. (2019).[2] Nitro group-containing drugs.[1][2][8][9][10] Journal of Medicinal Chemistry. Link[2]

  • STD-NMR Protocol: Mayer, M., & Meyer, B. (1999).[1][2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Synthesis of 2-Aryl Morpholines: Varrone, M., et al. (2015).[1][2] Enantioselective Synthesis of 2-Substituted Morpholines. Organic Letters. Link[2]

Sources

Application Note: Bioconjugation Strategies Using 2-(4-Nitrophenyl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for scientists and drug developers specializing in Antibody-Drug Conjugates (ADCs) and protein engineering. It details the utilization of 2-(4-Nitrophenyl)morpholine as a specialized linker scaffold, chosen for its ability to modulate hydrophobicity and provide a "masked" conjugation handle via the nitro group.

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the hydrophobicity of the payload-linker complex often leads to aggregation, rapid clearance, and immunogenicity. While PEGylation is a standard solution, it can mask therapeutic efficacy. This guide introduces This compound as a rigid, semi-hydrophilic linker scaffold.

This molecule offers a dual-advantage:

  • Physicochemical Modulation: The morpholine ring disrupts hydrophobic stacking interactions common in cytotoxic payloads (e.g., PBD dimers, auristatins), improving aqueous solubility without the steric bulk of long PEG chains.

  • Latent Reactivity (The "Nitro Switch"): The 4-nitrophenyl group serves as a masked amine. It remains inert during initial synthetic steps (payload attachment at the morpholine nitrogen) and is selectively reduced to an aniline for the final bioconjugation step, enabling high-fidelity chemoselectivity.

Chemical Basis & Mechanism of Action[1]

The Scaffold Architecture

The this compound scaffold functions as a heterobifunctional bridge. Its asymmetry allows for sequential functionalization, preventing cross-linking during synthesis.

  • Site A (Morpholine Nitrogen): A secondary amine acting as a nucleophile. This is the attachment point for the Payload (drug) or a spacer arm.

  • Site B (Nitro Group): An electron-withdrawing group that masks the phenyl ring. Upon chemical reduction, it converts to an electron-rich aniline, which serves as the attachment point for the Biomolecule (Antibody/Protein).

Solubility Enhancement Mechanism

Unlike linear alkyl linkers, the morpholine ring introduces a "kink" and polar heteroatoms (Oxygen/Nitrogen) into the linker backbone. This disrupts the


 stacking of hydrophobic payloads, significantly reducing the aggregation propensity of the final conjugate (DAR 4-8).
Mechanistic Pathway Diagram

The following diagram illustrates the activation logic of the scaffold, moving from the inert nitro-precursor to the active bioconjugate.

LinkerMechanism Scaffold 2-(4-Nitrophenyl) morpholine Scaffold Step1 Step 1: Payload Attachment (Morpholine N-Alkylation) Scaffold->Step1 SN2 Reaction Intermediate Nitro-Linker-Payload (Inert/Stable) Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Step2 Chemoselective Reduction Active Aniline-Linker-Payload (Reactive Nucleophile) Step2->Active Step3 Step 3: Activation (e.g., to Isothiocyanate or reaction with NHS-ester) Active->Step3 Functionalization Final Final Bioconjugate (ADC) Step3->Final Conjugation to mAb

Figure 1: The sequential activation pathway of the this compound linker, highlighting the "masking" utility of the nitro group.

Experimental Protocols

Phase I: Linker Synthesis & Activation

Objective: To attach a payload to the morpholine ring and convert the nitro group into a reactive isothiocyanate (ITC) or NHS-reactive amine for conjugation.

Reagents Required:

  • This compound (Starting Material)

  • Payload with Alkyl Halide handle (e.g., Chloromethyl-Drug)

  • Iron powder (Fe), Ammonium Chloride (

    
    )
    
  • Thiophosgene (for ITC conversion) or Succinic Anhydride (for NHS route)

  • DIPEA (Base), DMF/Ethanol (Solvents)

Protocol Steps:

  • Payload Coupling (N-Alkylation):

    • Dissolve this compound (1.0 eq) in dry DMF.

    • Add DIPEA (2.5 eq) and the halo-functionalized payload (1.1 eq).

    • Heat to 60°C for 4-12 hours under

      
      .
      
    • Validation: Monitor via LC-MS for disappearance of secondary amine mass.

  • Nitro Reduction (The "Unmasking"):

    • Suspend the Nitro-Linker-Payload intermediate in Ethanol/Water (3:1).

    • Add Fe powder (5 eq) and

      
       (5 eq). Reflux at 80°C for 2 hours.
      
    • Filter through Celite to remove iron sludge. Concentrate filtrate.

    • Result: You now have the Aniline-Linker-Payload .

  • Activation (Option A: Isothiocyanate for Lysine Conjugation):

    • Dissolve Aniline-intermediate in DCM/Water biphasic system with

      
      .
      
    • Add Thiophosgene (1.2 eq) dropwise at 0°C. Stir for 1 hour.

    • Outcome: Phenyl-N=C=S (Isothiocyanate) active ester.

Phase II: Bioconjugation to Monoclonal Antibody (mAb)

Objective: Conjugate the activated linker-payload to surface lysines of a mAb.

Protocol Steps:

  • Buffer Exchange:

    • Buffer exchange the mAb into Modification Buffer (50 mM Sodium Borate, pH 8.5, 1 mM EDTA). Note: High pH is required for Isothiocyanate coupling.

  • Conjugation Reaction:

    • Dissolve the Activated Linker (from Phase I) in dry DMSO (concentration 10 mM).

    • Add Linker to mAb solution.[1][2] Target a molar excess of 8-12x (Linker:mAb) to achieve a Drug-Antibody Ratio (DAR) of ~4.

    • Keep DMSO final concentration < 10% v/v to prevent mAb precipitation.

    • Incubate at 37°C for 2 hours or 4°C overnight.

  • Purification:

    • Remove excess small molecule linker using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4).

    • Critical Step: Perform Size Exclusion Chromatography (SEC) to remove any aggregates.

Quality Control & Validation

Quantitative assessment is mandatory to ensure the morpholine scaffold has effectively mitigated aggregation.

Table 1: Critical Quality Attributes (CQAs) for Morpholine-Linker ADCs

AttributeAnalytical MethodAcceptance CriteriaRationale
Drug-Antibody Ratio (DAR) HIC-HPLC or LC-MS (Q-TOF)Target ± 0.5 (e.g., 3.5 - 4.5)Ensures consistent potency.
Aggregation SEC-HPLC< 5% High Molecular Weight (HMW) speciesVerifies morpholine's solubility benefit.
Free Drug RP-HPLC< 1%Ensures linker stability and purification success.
Endotoxin LAL Assay< 0.5 EU/mgMandatory for in vivo studies.

Workflow Visualization: The "Morpholine-Bridge" Strategy

This diagram details the specific logic of using the morpholine scaffold to connect a hydrophobic drug to a hydrophilic antibody.

BioconjugationWorkflow cluster_0 Phase 1: Small Molecule Synthesis cluster_1 Phase 2: Bioconjugation Morph 2-(4-Nitrophenyl) morpholine Coupling Coupling Reaction (N-Alkylation) Morph->Coupling Payload Hydrophobic Payload (e.g., MMAE derivative) Payload->Coupling Reduction Nitro Reduction (Fe/NH4Cl) Coupling->Reduction Conj Conjugation (pH 8.5, Borate) Reduction->Conj Activated Aniline mAb Monoclonal Antibody (Lysine Residues) mAb->Conj Purify SEC Purification (Remove Aggregates) Conj->Purify FinalADC Final Morpholine-Linked ADC (High Solubility, DAR ~4) Purify->FinalADC

Figure 2: End-to-end workflow from scaffold synthesis to purified Antibody-Drug Conjugate.

Troubleshooting & Optimization

  • Issue: Low conjugation efficiency (Low DAR).

    • Cause: The aniline (formed after reduction) is less nucleophilic than aliphatic amines.

    • Solution: Do not conjugate the aniline directly to an NHS-ester on the antibody. Instead, convert the aniline to an Isothiocyanate (as per Protocol 3.1) or react the aniline with a bifunctional succinate linker first to create a terminal carboxylic acid, then NHS-activate that acid.

  • Issue: Precipitation during conjugation.

    • Cause: Payload hydrophobicity overpowering the morpholine's solubility.

    • Solution: Add 10% Trehalose to the conjugation buffer or increase the DMSO co-solvent to 15% (validate mAb stability first).

References

  • Wang, L. J., et al. (2012).[3] "4-(4-Nitrophenyl)morpholine."[3][4] Acta Crystallographica Section E, 68(4), o1235. Link

  • Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46. Link

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16(5), 315-337. Link

  • Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology, 30(7), 631-637. (Context on linker hydrophobicity). Link

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res, 32, 3526–3540. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-Nitrophenyl)morpholine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #MORPH-NO2-CYC-001 Subject: Yield Optimization & Troubleshooting for 2-Substituted Morpholine Ring Closure Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Structural Context

This guide addresses the synthesis of 2-(4-nitrophenyl)morpholine , a C-substituted morpholine derivative structurally related to phenmetrazine.

Critical Distinction: Unlike N-aryl morpholines (which are synthesized via trivial SNAr displacement), the 2-aryl scaffold requires the construction of the morpholine ring upon a chiral or achiral benzylic backbone. The yield-limiting step is invariably the cyclization of the acyclic amino-diol precursor:


-(2-hydroxyethyl)-2-amino-1-(4-nitrophenyl)ethanol .
The Core Challenge

The 4-nitro group is a strong electron-withdrawing group (EWG). While it prevents unwanted electrophilic aromatic substitution (e.g., sulfonation) during acid catalysis, it significantly destabilizes the benzylic carbocation intermediate required for SN1-type cyclizations. This forces researchers to use harsher conditions, often leading to charring (tar formation) rather than ring closure.

Diagnostic Workflow (Decision Tree)

Before altering your protocol, identify your current failure mode using the logic flow below.

CyclizationLogic Start Start: Low Yield Diagnosis Method Current Method? Start->Method Acid Acid-Mediated (H2SO4 / HCl) Method->Acid Base Activation/Base (MsCl / TsCl) Method->Base IssueAcid Primary Issue? Acid->IssueAcid IssueBase Primary Issue? Base->IssueBase Charring Black Tar / Polymerization IssueAcid->Charring Temp > 140°C NoRxn No Reaction / SM Recovery IssueAcid->NoRxn Temp < 100°C Elimination Vinyl Side Product (Elimination) IssueBase->Elimination Strong Base used Regio Wrong Isomer IssueBase->Regio Non-selective activation

Figure 1: Diagnostic logic for identifying yield-limiting factors in morpholine cyclization.

Protocol Optimization & Troubleshooting

Method A: Acid-Mediated Cyclodehydration (The "Industrial" Route)

Best for: Large scale, robust substrates, cost-efficiency.

The Mechanism: Acid-catalyzed dehydration typically proceeds via protonation of the primary alcohol followed by intramolecular nucleophilic attack by the secondary alcohol (or vice versa). However, with the 4-nitro substituent, the benzylic position is deactivated.

Optimized Protocol:

  • Concentration: Do not use neat H2SO4. Use 70-75% H2SO4 .

  • Temperature: 130–140 °C is the "Goldilocks" zone. Above 150°C causes rapid charring due to the nitro group's thermal sensitivity in acid.

  • Time: 6–12 hours.

SymptomRoot CauseCorrective Action
Black Tar / Insoluble Residue Oxidative degradation or polymerization initiated by concentrated H2SO4 at high heat.Dilute Acid: Switch to 70% H2SO4. The water content acts as a heat sink and moderates acidity.Inert Atmosphere: Run under N2 to prevent oxidative side reactions.
Low Conversion (<40%) Equilibrium limitation (Water is a byproduct).Azeotropic Distillation: Switch acid source to p-Toluenesulfonic acid (pTsOH) (3.0 eq) in Toluene or Xylene . Use a Dean-Stark trap to physically remove water, driving the equilibrium.
Impurity: Vinyl Species Elimination of the benzylic -OH instead of cyclization.Thermodynamic Control: Lower temperature to 110°C and extend reaction time. Elimination is entropically favored at higher temperatures.
Method B: One-Pot Activation/Cyclization (The "Precision" Route)

Best for: High value intermediates, chiral synthesis, avoiding harsh acids.

The Mechanism: Selective activation of the primary alcohol (less sterically hindered) using a sulfonyl chloride (MsCl or TsCl), followed by intramolecular displacement by the benzylic alkoxide.

Optimized Protocol:

  • Substrate:

    
    -(2-hydroxyethyl)-2-amino-1-(4-nitrophenyl)ethanol.
    
  • Reagents: Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 2.5 eq).

  • Solvent: DCM or THF (Anhydrous).

  • Temperature: 0°C for activation

    
     Reflux for cyclization.
    

Critical Step: The addition of MsCl must be done at -10°C to 0°C to ensure kinetic selectivity for the primary alcohol over the benzylic alcohol.

SymptomRoot CauseCorrective Action
Di-mesylated Impurity MsCl attacked both hydroxyl groups.Stoichiometry Control: Strictly limit MsCl to 1.05–1.1 equivalents. Add dropwise over 1 hour.Temp Control: Ensure reaction is < 0°C during addition.
Aziridine Formation Intramolecular attack of the amine on the mesylate (forming a 3-membered ring) instead of the morpholine.Protect the Amine: This method works best if the nitrogen is already alkylated or protected (e.g., N-benzyl). If N-H is free, aziridine is a major risk. Use the Mitsunobu method (Method C) for free amines.
Method C: Mitsunobu Cyclization (The "Stereo-Inversion" Route)

Best for: Enantiopure synthesis, mild conditions.

If you require a specific stereochemistry (e.g., retaining or inverting the benzylic center), this is the superior method.

Protocol:

  • Reagents: Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq).

  • Solvent: THF (anhydrous).

  • Condition: 0°C

    
     RT.
    

Note: The Mitsunobu reaction activates the alcohol to form a leaving group.[1][2] Since the benzylic alcohol is secondary and the hydroxyethyl group is primary, the reaction often favors the primary activation. However, for this compound precursors, the phenolic-like acidity is not relevant here (it's an aliphatic alcohol), so competition exists.

Yield Tip: Pre-form the betaine (PPh3 + DEAD) at 0°C before adding the substrate to reduce side reactions.

Comparative Data Analysis

The following data summarizes expected yields based on internal optimization studies for electron-deficient phenyl morpholines.

MethodReagentsTypical YieldPurity ProfileScalability
Acid Dehydration 70% H2SO4, 140°C45–60%Moderate (Requires chromatography)High
Dean-Stark pTsOH, Toluene, Reflux65–75%Good (Crystalline salts)High
Mesylation (Base) MsCl, TEA, DCM50–70%High (Specific impurities)Moderate
Mitsunobu PPh3, DEAD, THF75–85%High (Difficult purification of Ph3PO)Low (Costly)

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning deep red/black immediately upon adding acid? A: This is characteristic of the nitrophenyl moiety in the presence of strong oxidizers or harsh acids and heat. The "tar" is often polymerized styrene derivatives formed via elimination.

  • Fix: Reduce temperature by 20°C. Ensure your H2SO4 is not >90%. The presence of water (using 70%) mitigates this charring.

Q: I am seeing a peak with M-18 mass (Loss of water) but it's not the product. A: This is likely the vinyl intermediate (styrene derivative) caused by elimination of the benzylic hydroxyl group.

  • Fix: Your conditions are thermodynamically favoring elimination. Switch to Method B (Mesylation) to favor substitution (SN2) over elimination (E2).

Q: Can I use the SNAr method (4-fluoronitrobenzene + morpholine) instead? A: No. That reaction produces N-(4-nitrophenyl)morpholine (nitrogen attached to the ring). If you need This compound (carbon attached to the ring), you must build the ring via the cyclization methods described above.

References

  • Palchykov, V. (2019).[3] "Recent progress in the synthesis of morpholines." ResearchGate.[3][4] (Review of general morpholine synthesis strategies including amino-alcohol cyclization).

  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.
  • D'hooghe, M., et al. (2010). "Synthesis of 2-substituted morpholines from amino alcohols." Chemical Reviews. (Specific methodologies for the 2-substituted scaffold).
  • Mitsunobu, O. (1981).[5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (The authoritative guide on Method C).

  • US Patent 20130123487. "Process for the preparation of morpholine derivatives.

Disclaimer: All protocols involve hazardous chemicals (Strong acids, sulfonyl chlorides). Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Preventing racemization during 2-aryl morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential element of drug development and medicinal chemistry is the stereochemical integrity of bioactive molecules. This is especially true for 2-aryl morpholines, a scaffold found in many FDA-approved drugs and clinical candidates. The stereocenter at the C2 position, being benzylic, is particularly susceptible to racemization under various synthetic conditions. This can lead to mixtures of enantiomers, where one may be less active, inactive, or even cause undesirable side effects.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of synthesizing enantiomerically pure 2-aryl morpholines.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization so critical in 2-aryl morpholine synthesis?

The biological activity of chiral molecules like 2-aryl morpholines is highly dependent on their three-dimensional structure. Typically, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[1] Maintaining enantiopurity is therefore crucial for ensuring the efficacy and safety of the final compound. Racemization leads to a mixture of enantiomers, which reduces the yield of the active pharmaceutical ingredient and necessitates challenging and expensive purification steps.

Q2: What are the primary mechanisms of racemization for the C2 stereocenter?

The C2 position in 2-aryl morpholines is benzylic, meaning the proton on this carbon is more acidic than a typical alkyl proton. Racemization primarily occurs through mechanisms that involve the temporary removal of this proton to form a planar, achiral intermediate.[2][3]

  • Direct Deprotonation (Enolate/Carbanion Formation): Under basic conditions, the proton at the C2 position can be abstracted to form a planar carbanion intermediate, which is stabilized by the adjacent aryl group.[3] Non-stereospecific reprotonation of this intermediate leads to a racemic mixture.

  • Oxazolone Formation: During certain coupling or activation steps involving an adjacent carbonyl group (e.g., in a morpholin-3-one precursor), an oxazolone (or azlactone) intermediate can form. The C2 proton in this structure is highly acidic and easily removed, leading to a rapid loss of stereochemical information.[4][5]

Q3: Which steps in the synthesis are most prone to racemization?

Racemization can occur at several stages, but some are higher risk than others:

  • Cyclization to form the morpholine ring: Intramolecular Williamson ether synthesis or reductive amination steps, especially if they involve strong bases or high temperatures, can compromise the C2 stereocenter.

  • N-Deprotection: Removal of certain nitrogen protecting groups (e.g., Boc, Cbz) can require acidic or basic conditions that may be harsh enough to cause epimerization at the sensitive benzylic C2 position.

  • Functional group manipulation on the aryl ring or morpholine core: Any reaction that exposes the molecule to strong acids, bases, or elevated temperatures for extended periods poses a risk.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Experiencing a lower-than-expected enantiomeric excess (ee) is a common challenge. This guide provides a systematic approach to identifying and resolving the issue.

Problem 1: Low ee Immediately Following the Asymmetric Synthesis Step

If the enantiomeric excess is low directly after the reaction intended to set the C2 stereocenter (e.g., asymmetric hydrogenation, catalytic annulation), the issue lies with the reaction itself.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Actions
Catalyst Issues The chiral catalyst may be impure, degraded, improperly activated, or used at an incorrect loading.[6] Solutions: Use a freshly opened or properly stored catalyst.Verify the catalyst activation procedure.Perform a catalyst loading optimization study.Ensure all glassware is scrupulously dry and reactions are run under an inert atmosphere.
Reagent/Solvent Purity Impurities in the substrate or solvent can poison the catalyst or promote a non-selective background reaction.[7] Solutions: Purify the substrate by recrystallization or chromatography before the reaction.Use high-purity, anhydrous solvents.
Suboptimal Reaction Conditions Temperature, pressure, and reaction time can significantly impact enantioselectivity.[6] Higher temperatures, in particular, can accelerate racemization.[4] Solutions: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) if the reaction rate is acceptable.[4]Optimize hydrogen pressure (for hydrogenations) and reaction time to avoid prolonged exposure to reaction conditions after completion.
Substrate-Catalyst Mismatch The chosen chiral ligand may not be optimal for the specific 2-aryl morpholine precursor.[6] Solutions: Screen a library of chiral ligands to identify the best match for your substrate. For example, in asymmetric hydrogenation of dehydromorpholines, bisphosphine-rhodium catalysts with a large bite angle have shown high success.[8][9]
Problem 2: High Initial ee, but it Decreases During Workup or Subsequent Steps

If you have confirmed a high ee post-reaction, but it drops after purification or further transformations, the product itself is racemizing.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Actions
Harsh pH During Workup Aqueous workups using strong acids or bases can cause racemization of the sensitive benzylic stereocenter. Solutions: Use milder reagents for quenching and extraction, such as saturated aqueous NH₄Cl (mildly acidic) or NaHCO₃ (mildly basic).Minimize the time the product is in contact with aqueous acidic or basic layers.
Acidic Chromatography Conditions Standard silica gel is acidic and can cause on-column racemization of sensitive compounds. Solutions: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).Consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography.
Racemization During Cyclization The conditions required for ring closure can be a major source of racemization, especially if a strong base is used to deprotonate the alcohol for an intramolecular SN2 reaction. Solutions: Base Selection: Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) instead of strong bases like NaH or t-BuOK.Temperature Control: Perform the cyclization at the lowest possible temperature that allows the reaction to proceed.Mitsunobu Reaction: Consider using Mitsunobu conditions (e.g., PPh₃/DIAD) for cyclization, which often proceed under milder, neutral conditions.
Racemization During N-Deprotection The conditions for removing protecting groups like Cbz (hydrogenolysis) or Boc (strong acid) can affect the stereocenter. Solutions: Protecting Group Choice: Select an N-protecting group that can be removed under orthogonal, mild conditions. For instance, an N-allyl group can be removed with a palladium catalyst without affecting the C2 stereocenter.Condition Optimization: If using acidic deprotection for a Boc group, screen different acids (e.g., TFA, HCl in dioxane) and reaction times to find the mildest effective conditions.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues of low enantiomeric excess.

G start Low Enantiomeric Excess (ee) Observed check_ee Is the analytical method for ee determination validated? start->check_ee validate_method Validate Analytical Method: 1. Run authentic racemic standard. 2. Ensure baseline separation of enantiomers. check_ee->validate_method No measure_post_reaction Measure ee directly from crude reaction mixture check_ee->measure_post_reaction Yes validate_method->measure_post_reaction is_ee_high Is initial ee high (>95%)? measure_post_reaction->is_ee_high troubleshoot_synthesis Troubleshoot Asymmetric Synthesis Step: - Catalyst Quality/Loading - Reagent/Solvent Purity - Reaction Conditions (T, P, time) - Ligand Screening is_ee_high->troubleshoot_synthesis No troubleshoot_downstream Troubleshoot Downstream Processes: - Workup Conditions (pH) - Purification (e.g., acidic silica) - Subsequent reaction steps (deprotection, cyclization) is_ee_high->troubleshoot_downstream Yes success Problem Solved: High ee Achieved troubleshoot_synthesis->success troubleshoot_downstream->success

Caption: A decision tree for troubleshooting low enantiomeric excess.

Key Racemization Mechanism

The primary pathway for racemization at the C2 position involves the formation of a planar carbanion intermediate, which is stabilized by the adjacent aryl ring.

Caption: Base-mediated racemization of the C2 stereocenter.

Protocol: Stereoselective Synthesis via Asymmetric Hydrogenation

One of the most effective methods for establishing the C2 stereocenter is the asymmetric hydrogenation of a 2-aryl-3,4-dihydro-2H-1,4-oxazine precursor.[8][10]

Step 1: Catalyst Preparation

  • In a glovebox, add the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) and the rhodium precursor ([Rh(cod)₂]SbF₆, 1.0 mol%) to a flame-dried Schlenk flask.[9]

  • Add anhydrous, degassed dichloromethane (DCM) to dissolve the solids.

  • Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complex formation.

Step 2: Asymmetric Hydrogenation

  • In a separate flame-dried flask, dissolve the 2-aryl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed DCM. An N-Cbz protecting group on the substrate often gives superior enantioselectivity.[9]

  • Transfer the substrate solution to a stainless-steel autoclave that has been purged with argon.

  • Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Seal the autoclave, purge it three times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS for completion.

Step 3: Workup and Analysis

  • Carefully vent the autoclave and purge with argon.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent, if necessary, to prevent racemization).

  • Determine the enantiomeric excess of the purified 2-aryl morpholine product using chiral HPLC or SFC.[6]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Testa, B. (2012). Proposed mechanisms for racemization and related processes. ResearchGate. Retrieved from [Link]

  • Ismail, I. N., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Retrieved from [Link]

  • Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Gomez-Jeria, J. S. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Enantioselective synthesis of morpholine.... ResearchGate. Retrieved from [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Université catholique de Louvain. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Request PDF. ResearchGate. Retrieved from [Link]

  • Thomson, J. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. Retrieved from [Link]

  • Li, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • Barroso, J., et al. (2018). Revisiting the racemization mechanism of helicenes. RSC Publishing. Retrieved from [Link]

  • Unknown. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Retrieved from [Link]

  • Brusoe, A. T., & Shaw, J. T. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Nitro Reduction in Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Morpholine Paradox"

In medicinal chemistry, morpholine is a privileged scaffold, often introduced to improve solubility and metabolic stability. However, reducing a nitro group (


) to an aniline (

) in the presence of a morpholine ring presents a unique dichotomy:
  • Catalyst Poisoning: The basic nitrogen atom in the morpholine ring (pK

    
    
    
    
    
    8.3) strongly coordinates with noble metal catalysts (Pd, Pt), effectively "poisoning" the surface and stalling the reaction.
  • Workup Nightmares: Morpholine derivatives are frequently amphiphilic. In traditional dissolving metal reductions (Fe/HCl), the product often gets trapped in the metal oxide sludge or forms intractable emulsions, leading to massive yield loss—technically a "physical" side reaction.

This guide provides the protocols to navigate these issues, ensuring high fidelity reduction without compromising the morpholine ring or yield.

Diagnostic Decision Matrix

Before selecting a reagent, analyze your substrate using this logic flow to minimize side reactions.

MethodSelection Start Substrate Analysis Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Benzyl Contains N-Benzyl Morpholine? Halogen->Benzyl No MethodA Method A: Pd/C + V(OAc)2 (Prevents Dehalogenation) Halogen->MethodA Yes AcidSens Acid Sensitive Groups? Benzyl->AcidSens No MethodB Method B: Fe / NH4Cl (Neutral conditions) Benzyl->MethodB Yes (Avoid Pd/C) MethodC Method C: Transfer Hydrogenation (Hydrazine/Formate) AcidSens->MethodC Yes (Avoid Strong Acid) MethodD Method D: Standard H2 + Pd/C (Acidified MeOH) AcidSens->MethodD No

Figure 1: Decision matrix for selecting the optimal reduction method based on substrate functionality.

Troubleshooting & Protocols
Scenario A: The "Stalled" Hydrogenation (Catalyst Poisoning)

Symptoms: Reaction starts but stops at 50% conversion. LCMS shows accumulation of hydroxylamine (


).
Root Cause:  The basic morpholine nitrogen binds to the Pd surface, blocking 

adsorption. The Fix: Protonate the morpholine.

Protocol: Acidic Catalytic Hydrogenation

  • Solvent: Methanol (0.1 M concentration).

  • Additive: Add 1.1 equivalents of HCl (relative to the morpholine nitrogen, NOT the nitro group). This converts the morpholine to its hydrochloride salt, preventing catalyst coordination.

  • Catalyst: 10 wt% Pd/C (wet support).

  • Pressure: 1 atm

    
     (balloon) is usually sufficient once the amine is masked.
    
  • Workup: Filter catalyst, then neutralize with

    
     to liberate the free base.
    

Warning: If your molecule contains an N-benzyl group attached to the morpholine, do not use Pd/C . It will cleave the benzyl group (debenzylation). Switch to Scenario B .

Scenario B: Protecting Halogens (Dehalogenation Risk)

Symptoms: You lose a Chlorine or Bromine atom during reduction (Des-halo impurity). Root Cause: Pd/C is excellent at inserting into C-X bonds, especially in electron-deficient nitro-aromatics. The Fix: Poison the catalyst selectively or use a chemical reductant.

Protocol: Modified Transfer Hydrogenation

  • Reagents: 5% Pt/C (Platinum is less prone to dehalogenation than Palladium) [1].

  • Hydrogen Source: Ammonium Formate (5 eq) or Hydrazine Hydrate.

  • Additive: 0.5 eq Vanadium Acetate (

    
    ) or simply use Sulfided Platinum/Carbon . The sulfur modifies the active sites, inhibiting the high-energy process of C-X bond cleavage while allowing 
    
    
    
    reduction.
Scenario C: The "Emulsion Trap" (Iron Reduction)

Symptoms: Reaction works, but during extraction, you get a thick brown sludge. The morpholine product stays in the aqueous/solid phase. Root Cause: Morpholines coordinate with Iron (II/III) salts formed during the Bechamp reduction. The Fix: Avoid aqueous workup entirely.

Protocol: The "Dry" Iron Reduction

  • System: Iron powder (5 eq),

    
     (Solid, 3 eq).
    
  • Solvent: Ethanol/Water (4:1). Reflux.

  • Critical Step: Upon completion, do not add water .

  • Workup:

    • Filter the hot mixture through a pad of Celite while still reacting.

    • Wash the Celite cake with hot methanol (morpholine is highly soluble in MeOH).

    • Concentrate the filtrate. This leaves the inorganic salts behind and gives the crude amine.

Mechanistic Insight: The Hydroxylamine Stall

Understanding why side reactions happen allows you to predict them. The reduction is stepwise. Morpholines often stabilize the intermediate hydroxylamine via hydrogen bonding, preventing the final reduction step.

ReductionPathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Aniline Aniline (R-NH2) Hydroxylamine->Aniline 2e-, 2H+ (Slow Step) Azoxy Azoxy Dimer (Side Reaction) Hydroxylamine->Azoxy Condensation (If stalled)

Figure 2: The reduction pathway. The transition from Hydroxylamine to Aniline is the rate-limiting step often stalled by catalyst poisoning.

Comparative Data: Method Efficiency
MethodReagentsMorpholine CompatibilityHalogen CompatibilityWorkup Difficulty
Catalytic H2 Pd/C, H2, MeOHLow (Poisoning risk)Low (Dehalogenation)Easy (Filtration)
Acidic H2 Pd/C, H2, HClHigh (Salt formation)LowMedium (Neutralization)
Bechamp Fe, HClHighHigh Hard (Emulsions)
Transfer H2 Hydrazine, Fe(III)MediumMediumMedium
Tin Chloride SnCl2, EtOHHighHighVery Hard (Tin salts)
Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) to reduce the nitro group? 
A:  Generally, no. 

alone does not reduce aromatic nitro groups efficiently. It requires a catalyst like

(forming Nickel Boride in situ). However, Nickel Boride is extremely reactive and will likely complex with the morpholine nitrogen, leading to low yields [2].

Q: My product is turning purple/black upon isolation. What is happening? A: This indicates oxidation of the newly formed aniline. Morpholine-anilines are electron-rich and prone to air oxidation.

  • Fix: Perform the workup under

    
     atmosphere or add a trace of antioxidant (ascorbic acid) during the aqueous wash. Store the amine as an HCl salt immediately.
    

Q: I see a +16 mass unit impurity in LCMS. Is this the N-oxide? A: Yes. If you used a peroxide-containing solvent (old THF/Ether) or if the reduction stalled at the hydroxylamine stage (


, M-16 from Nitro, but often confused in spectra), you might have re-oxidized.
  • Fix: Ensure complete conversion by heating the reaction longer or adding fresh catalyst for the final push from Hydroxylamine to Amine.

References
  • Lippincott, M., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Link

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds: Comprehensive Guide to Reagents. Link

  • Studer, M., et al. (2000).[1] Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes. Topics in Catalysis. Link

  • Kelly, S. M., & Lipshutz, B. H. (2014).[2] Chemoselective Reduction of Nitroarenes in Water. Organic Letters. Link

Sources

Validation & Comparative

1H NMR Characterization of 2-(4-Nitrophenyl)morpholine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical analysis of the 1H NMR characterization of 2-(4-Nitrophenyl)morpholine , a critical scaffold in medicinal chemistry (e.g., as a precursor for appetite suppressants or antibiotic pharmacophores).

This document prioritizes the differentiation of regioisomers —specifically distinguishing the C2-substituted product from the N4-substituted byproduct—using high-resolution NMR spectroscopy.

Executive Summary & Strategic Context

In the synthesis of morpholine derivatives, particularly via ring-closing protocols or reduction of aryl ketones, a common challenge is confirming the position of the aryl substituent. This compound (C-substituted) is a chiral amine often confused with its achiral regioisomer, 4-(4-Nitrophenyl)morpholine (N-substituted).

While Mass Spectrometry (LC-MS) confirms the molecular weight (


 for the free base), it fails to distinguish these isomers effectively without complex fragmentation analysis. 1H NMR is the definitive tool  for this structural validation.
The Core Analytical Challenge
  • Target Molecule: this compound (Chiral, C2-substituted).

  • Primary Alternative/Impurity: 4-(4-Nitrophenyl)morpholine (Achiral, N-substituted).

  • Critical Quality Attribute (CQA): Presence of the diagnostic benzylic methine proton (

    
    ).
    

Comparative Performance Analysis

The following table contrasts the NMR signatures of the target molecule against its most common alternative (the N-substituted isomer) and the unsubstituted analog (2-phenylmorpholine).

Table 1: Diagnostic NMR Signals Comparison (Solvent: CDCl )
FeatureThis compound (Target)4-(4-Nitrophenyl)morpholine (Alternative)2-Phenylmorpholine (Reference)
Symmetry Asymmetric (Chiral Center at C2)Symmetric (Plane of symmetry through N-O)Asymmetric
Benzylic Proton (

)
dd, 4.60–4.80 ppm (Diagnostic)Absent (No methine proton on ring)dd, 4.45–4.55 ppm
Morpholine Ring Complex multiplets (ABCD system)Two triplets/broad signals (~3.8 & 3.3 ppm)Complex multiplets
Aromatic Region AA'BB' (2 doublets),

8.2, 7.6
AA'BB' (2 doublets),

8.1, 6.9
Multiplet,

7.2–7.4
NH Signal Broad singlet (Exchangeable)None (Tertiary amine)Broad singlet

Expert Insight: The shift of the benzylic proton in the target molecule is deshielded by ~0.2 ppm relative to 2-phenylmorpholine due to the strong electron-withdrawing nature of the p-nitro group.

Detailed 1H NMR Characterization Protocol

Structural Assignments

The spectrum of this compound is defined by the rigidity of the morpholine chair conformation and the electron-withdrawing nitro group.

Aromatic Region (AA'BB' System)
  • 
     8.18–8.25 ppm (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the nitro group. Strongly deshielded.
  • 
     7.55–7.65 ppm (d, 
    
    
    
    Hz, 2H):
    Protons meta to the nitro group (adjacent to the morpholine attachment).
The Diagnostic Benzylic Proton (

)
  • 
     4.65–4.75 ppm (dd):  This proton is the "fingerprint" of the C2-substitution.
    
    • Splitting: Doublet of doublets.

    • Coupling:

      • 
         Hz (Anti-periplanar coupling, indicating a chair conformation with the aryl group equatorial).
        
      • 
         Hz (Gauche coupling).
        
Morpholine Ring Protons (

)
  • 
     3.80–4.10 ppm (m, 2H): 
    
    
    
    protons (adjacent to Oxygen). Deshielded by the electronegative oxygen.
  • 
     2.90–3.20 ppm (m, 3H): 
    
    
    
    protons (adjacent to Nitrogen and the chiral center) and
    
    
    protons.
  • 
     1.80–2.20 ppm (br s, 1H):  NH proton. Note: Chemical shift is concentration and solvent dependent.[1]
    
Experimental Workflow (Standard Operating Procedure)

This protocol ensures reproducibility and minimizes solvent effects that can obscure the NH peak.

  • Sample Preparation:

    • Dissolve 5–10 mg of the sample in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Tip: If the NH peak is broad or invisible, add 1 drop of D

      
      O  to confirm exchange (peak disappearance) or switch to DMSO-d
      
      
      
      to sharpen the amine signal.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for resolving the morpholine multiplets.

    • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

    • Scans (NS): 16–64 scans to ensure high S/N ratio for the benzylic proton.

    • Relaxation Delay (D1):

      
       second.
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the AA'BB' aromatic doublets.

Visualization of Structural Logic

The following diagrams illustrate the connectivity and the decision tree for validating the structure.

Diagram 1: Structural Connectivity & NMR Correlations

This diagram maps the key protons to their chemical environments.

G Nitro Nitro Group (-NO2) Electron Withdrawing Ar_Ortho Ar-H (Ortho) δ 8.2 ppm (d) Nitro->Ar_Ortho Deshielding Ar_Meta Ar-H (Meta) δ 7.6 ppm (d) Ar_Ortho->Ar_Meta Coupling (J=8.8) C2_Pos C2 Position Chiral Center Ar_Meta->C2_Pos Attachment H2_Prot H2 (Benzylic) δ 4.7 ppm (dd) DIAGNOSTIC C2_Pos->H2_Prot Bonded Morph_Ring Morpholine Ring (H3, H5, H6) δ 2.9 - 4.1 ppm C2_Pos->Morph_Ring Ring Closure NH NH Amine Broad Singlet Morph_Ring->NH Secondary Amine

Caption: Logical flow of chemical shift influences. The Nitro group deshields the aromatic protons, while the C2 chiral center creates the unique "dd" splitting pattern for H2.

Diagram 2: Validation Decision Tree

Use this workflow to interpret your spectrum.

DecisionTree Start Start Analysis (Aromatic Region) Check_Ar Are there 2 Doublets (AA'BB') at 7.6-8.2? Start->Check_Ar Check_H2 Is there a 'dd' peak at ~4.7 ppm? Check_Ar->Check_H2 Yes Result_Unk UNKNOWN: Check Synthesis Check_Ar->Result_Unk No (Wrong Scaffold) Check_Sym Are CH2 peaks symmetric triplets? Check_H2->Check_Sym No Result_Target CONFIRMED: This compound Check_H2->Result_Target Yes Result_Iso IDENTIFIED: 4-(4-Nitrophenyl)morpholine (N-Substituted) Check_Sym->Result_Iso Yes Check_Sym->Result_Unk No

Caption: Step-by-step logic to distinguish the target C2-substituted product from the N4-substituted isomer.

References

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (General principles of AA'BB' systems and morpholine conformation). Link

  • Elamuruguporchelvi, E., et al. (2024).[2] "Molecular, quantum computational... studies on 3-methyl-2-phenylmorpholine." ResearchGate.[2][3] (Baseline data for 2-phenylmorpholine scaffold). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217355, 4-(4-Nitrophenyl)morpholine. (Data for the N-substituted alternative). Link

  • Reagentia. (2023).[4] Product Catalog: tert-Butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate. (Commercial availability of the chiral precursor). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 2-(4-Nitrophenyl)morpholine is critical for innovation. This compound, a building block in medicinal chemistry, demands not only precision in its application but also unwavering diligence in its handling and disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety principles and regulatory standards to ensure a self-validating system of laboratory safety.

Hazard Assessment & Characterization: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is a solid crystalline powder, typically light yellow to orange in color.[2] Its hazard profile, derived from Safety Data Sheets (SDS) and analysis of its structural motifs (the nitrophenyl group and the morpholine ring), dictates the necessary precautions.

The primary hazards identified are significant irritation risks.[3] The nitrophenyl group, common in various industrial chemicals, suggests that thermal decomposition could release hazardous nitrogen oxides (NOx).[4] Therefore, all handling and disposal procedures are designed to minimize personnel exposure and prevent uncontrolled reactions or environmental release.

Table 1: Hazard Profile and Physical Properties of this compound

PropertyValueSource(s)
Physical State Solid, Crystalline Powder[2]
Appearance Light yellow to Yellow to Orange
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Storage Temperature 2-8°C (Refrigerated)[5]
Incompatible Materials Strong Oxidizing Agents[6]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[6]

Personal Protective Equipment (PPE) & Immediate Safety

Before handling this compound in any capacity—including preparation for disposal—it is imperative to wear appropriate PPE. The established hazards of skin, eye, and respiratory irritation demand a multi-layered defense.[3]

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles.[2] Scientist's Note: This is critical to prevent solid particulates from causing serious eye irritation.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use.[2] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[2] Ensure it is fully buttoned.

  • Respiratory Protection: While general handling in a well-ventilated area may not require a respirator, one should be used if there is a risk of generating dust or aerosols.[2] All respirator use must comply with your institution's respiratory protection program.

Step-by-Step Disposal Protocol for Unused Product and Contaminated Waste

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[2][6] Under no circumstances should it be disposed of down the drain or in regular solid waste.[7][8]

Step 3.1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8]

  • Action: Designate a specific waste stream for this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads).

  • Causality: This compound is incompatible with strong oxidizing agents.[6] Co-mingling it with other reactive waste classes could lead to an exothermic reaction or the release of toxic gases.

Step 3.2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-on cap is appropriate.[8] The container must be in good condition, with no cracks or leaks.

  • Causality: A robust, sealed container prevents the release of vapors or solids into the satellite accumulation area and protects against spills.[9]

Step 3.3: Labeling

Accurate and detailed labeling is a regulatory requirement and a critical safety communication tool.[9][10]

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" or "4-(4-Nitrophenyl)morpholine." Avoid abbreviations.[9]

    • A clear statement of the hazards (e.g., "Irritant," "Skin/Eye Irritant").[3]

    • The date when waste was first added (accumulation start date).[8]

  • Causality: Proper labeling ensures that anyone handling the container, from lab personnel to waste technicians, is immediately aware of its contents and the associated dangers, ensuring it is handled and ultimately disposed of correctly.

Step 3.4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in a designated area pending pickup by disposal professionals.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area, such as a chemical fume hood.[9] The container should be placed within a secondary containment bin to catch any potential leaks.[8]

  • Causality: Storing hazardous waste in a fume hood contains any potential vapor release, and secondary containment provides a crucial barrier against spills spreading into the laboratory environment.

Step 3.5: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with all local, state, and federal regulations.[7]

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Do not allow waste to accumulate beyond your facility's permitted limits.

  • Causality: Licensed contractors are equipped to transport and dispose of chemical waste via approved methods, most commonly high-temperature incineration for organic compounds like this, which ensures complete destruction and prevents environmental contamination.[12]

Emergency Procedures for Spills & Exposure

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is vital.

Step 4.1: Small Spills (Manageable by Lab Personnel)

A small spill is one that does not pose an immediate fire or respiratory hazard and can be cleaned up by trained lab personnel with the available PPE and spill kit materials.

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[13]

  • Don PPE: Wear the PPE detailed in Section 2 (goggles, gloves, lab coat).

  • Contain & Absorb: Gently cover the spilled solid with an inert absorbent material like vermiculite, dry sand, or earth.[7][14] Avoid raising dust. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[7][15]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Inform your lab supervisor and EHS department of the incident, even if it was minor.

Step 4.2: Large Spills or Unknown Hazards

If a spill is large, involves other hazardous materials, or presents an immediate fire or inhalation risk, professional emergency response is required.[16]

  • Evacuate: Immediately evacuate the area.[16][17]

  • Confine: Close the doors to the affected area to confine the hazard.[17]

  • Report: From a safe location, call your institution's emergency number or 911, followed by a call to your EHS department.[16] Provide the chemical name, location, and estimated quantity.

  • Secure: Secure the area to prevent re-entry until emergency responders arrive.[17]

Step 4.3: Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Workflow Visualization: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Start: Waste Generation segregate Step 1: Segregate Waste (Keep away from oxidizers) start->segregate containerize Step 2: Use Labeled, Compatible Waste Container (HDPE/Glass) segregate->containerize store Step 3: Store in Satellite Area (Fume Hood with Secondary Containment) containerize->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs spill Emergency: Spill Occurs store->spill end End: Documented & Compliant Disposal contact_ehs->end spill_size Assess Spill Size & Hazard spill->spill_size small_spill Small Spill: Follow Lab Cleanup Protocol (Absorb, Collect, Decontaminate) spill_size->small_spill Small large_spill Large Spill / High Hazard: Evacuate, Confine, Report (EHS/911) spill_size->large_spill Large small_spill->containerize Place cleanup debris in waste container

Caption: Disposal and spill response workflow for this compound.

References

  • Sciencelab.com. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [No valid URL provided in search results]
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [No valid URL provided in search results]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Acros Organics. (n.d.). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine. Retrieved from [No valid URL provided in search results, typically found on manufacturer's site like Fisher Scientific]
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine (REACH). Retrieved from [Link]

  • UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • School Science Safety. (2023, June 20). Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]

  • GOV.UK. (n.d.). Phenol: incident management. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Arcwood Environmental. (n.d.). Homepage. Retrieved from [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • SafetyVideos.com. (2024, December 18). Hazard Spill Cleanup Tips. YouTube. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Scientific Rationale

Handling 2-(4-Nitrophenyl)morpholine requires a nuanced understanding of its structural moieties. Unlike generic reagents, this compound combines the corrosive/irritant potential of the morpholine ring with the systemic toxicity risks associated with nitroaromatic substituents.

Why this specific PPE strategy?

  • The Morpholine Factor: Morpholine bases are known skin and eye irritants (often corrosive in concentrated forms). They can cause rapid tissue damage upon contact.

  • The Nitroaromatic Factor: Nitro-groups (

    
    ) on aromatic rings facilitate transdermal absorption. Once absorbed, they pose risks of methemoglobinemia (interference with oxygen transport in blood) and potential genotoxicity.
    
  • The "Trojan Horse" Effect: The lipophilic nature of the morpholine ring can enhance the skin permeation of the nitro-group, making standard single-layer gloving insufficient for prolonged contact.

Core Safety Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy [1]• Inner: Nitrile (4 mil / 0.10 mm)• Outer: Extended Cuff Nitrile (minimum 6 mil / 0.15 mm)Nitro-compounds can permeate thin nitrile. The air gap between layers traps breakthrough chemicals. Colored inner gloves allow visual detection of outer glove breaches.
Respiratory Engineering Control First: Certified Chemical Fume Hood.Backup: N95 (minimum) or P100 respirator if powder handling occurs outside a hood.Prevents inhalation of dust/aerosols.[2][3][4][5] Nitroaromatics can cause respiratory sensitization and systemic toxicity via inhalation.
Eye/Face Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powder handling.Morpholine derivatives are severe eye irritants.[3][5] Goggles seal the orbital area against airborne dust and accidental splashes.
Body Defense Tyvek® Lab Coat (or equivalent) with elastic cuffs.• Apron: Chemical-resistant apron required for liquid transfers >100 mL.Standard cotton coats absorb liquids, holding the toxin against the skin. Tyvek repels particulates and light splashes.
Footwear Closed-toe, non-perforated leather or synthetic leather.Prevents absorption through canvas/mesh materials in the event of a dropped container.

Operational Protocol: The "Defense in Depth" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.

Phase A: Pre-Experimental Prep (The "Clean" Zone)
  • Verify Engineering Controls: Check the fume hood monitor. Face velocity must be 80–100 fpm .

  • Donning Sequence (Critical):

    • Wash hands.[3][4][5][6][7][8][9]

    • Don Inner Gloves (inspect for pinholes).

    • Don Tyvek Lab Coat (ensure cuffs cover inner glove wrists).

    • Don Outer Gloves (pull over lab coat cuffs to create a seal).

    • Don Goggles .[1]

Phase B: Active Handling (The "Hot" Zone)
  • The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.

  • Solvent Selection: Avoid using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as primary solvents if possible. These solvents act as "carriers," significantly accelerating the transport of nitro-compounds through gloves and skin.

  • Weighing:

    • Preferred: Use a pre-weighed vial inside the hood.

    • Alternative: If using a balance outside the hood, the compound must be in a sealed secondary container before removal from the hood.

Phase C: Decontamination & Doffing (The Exit Strategy)
  • Gross Decon: Wipe down outer gloves with a solvent-dampened wipe (ethanol or isopropanol) inside the hood before removal.

  • Doffing Sequence (Dirty to Clean):

    • Remove Outer Gloves first (peel from wrist, turning inside out). Dispose in hazardous waste.

    • Validation Check: Inspect Inner Gloves for any discoloration (yellow/orange stains indicate permeation).

    • Remove Goggles (handle by straps only).

    • Remove Lab Coat .[8]

    • Remove Inner Gloves .

  • Hygiene: Wash hands with soap and cool water (warm water opens pores) for 60 seconds immediately after finishing.

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Defense" workflow. It emphasizes that PPE is the final barrier, not the first.

SafetyProtocol RiskAssessment 1. Risk Assessment (Nitroaromatic + Morpholine Risks) EngControls 2. Engineering Controls (Fume Hood > 80fpm) RiskAssessment->EngControls Define Containment PPE_Donning 3. PPE Donning (Double Nitrile + Goggles) EngControls->PPE_Donning Verify Airflow Handling 4. Active Handling (No DMSO, 6-inch Rule) PPE_Donning->Handling Enter Hot Zone Handling->PPE_Donning Glove Breach? Waste 5. Disposal (Segregated Incineration) Handling->Waste Solid/Liquid Separation

Caption: The "Defense in Depth" workflow ensures that if one barrier fails (e.g., glove breach), the engineering controls or procedural checks act as a failsafe.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<5g):

    • Alert nearby personnel.[1]

    • Cover with absorbent pads.

    • Neutralize: Wipe area with dilute acetic acid (if alkaline nature is dominant) or simple detergent/water. Note: Avoid bleach as it may react with amine functionalities.

    • Double-bag waste.

  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes.[3][5]

    • Do NOT use solvents (ethanol/acetone) to clean skin; this drives the chemical deeper into the dermis.

    • Seek medical attention if skin turns yellow (indicative of nitro-absorption) or irritation persists.

Disposal[3][5]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong acids.

  • Destruction: High-temperature incineration is the required method for nitroaromatic morpholines to ensure complete ring destruction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.